1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone
Overview
Description
1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and an ethanone moiety.
Preparation Methods
The synthesis of 1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, driving the reaction to completion . Industrial production methods often scale up this process, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted spirocyclic derivatives .
Scientific Research Applications
1-(2,8-Diazaspiro[4
Mechanism of Action
The mechanism of action of 1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a key role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, these compounds can modulate inflammatory responses and have potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone can be compared with other spirocyclic compounds such as:
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity, this compound differs in its sulfur-containing spiro junction.
2,8-Diazaspiro[4.5]decan-1-one: This derivative has been studied as a selective inhibitor of TYK2/JAK1 kinases, highlighting its potential in treating inflammatory bowel disease.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: This compound is noted for its application in pain management due to its unique structural features.
The uniqueness of this compound lies in its specific spirocyclic structure and its versatility in undergoing various chemical transformations, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9(13)12-6-3-10(4-7-12)2-5-11-8-10/h11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQZRARMEAHSFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCNC2)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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